molecular formula C9H14FI B2511328 1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287273-67-8

1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane

Cat. No. B2511328
CAS RN: 2287273-67-8
M. Wt: 268.114
InChI Key: QQRILPSQHGJXGZ-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentanes are a class of organic compounds characterized by a unique three-dimensional structure . They have been studied extensively due to their potential applications as bioisosteres for para-substituted arenes in drug design .


Synthesis Analysis

The synthesis of BCPs has been a subject of research for many years. A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes has been developed after more than 20 years of trials . Another approach involves a continuous flow process to generate [1.1.1]propellane, which can then be derivatized into various BCP species .


Molecular Structure Analysis

BCPs have a unique molecular structure that allows them to mimic the geometry and substituent exit vectors of a benzene ring, while also offering the desired property benefits .


Physical And Chemical Properties Analysis

BCPs have unique physico-chemical properties that make them attractive for various applications. For instance, they have been used as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks .

Mechanism of Action

While the mechanism of action of BCPs can vary depending on the specific compound and its application, in general, they are used in drug design as bioisosteres to enhance the potency, selectivity, and pharmacokinetic profile of drug-like compounds .

Safety and Hazards

The safety and hazards associated with BCPs can vary depending on the specific compound. It’s important to refer to the Safety Data Sheet (SDS) for the specific compound for detailed information .

Future Directions

The field of BCP research is expected to continue growing, with new challenges and directions emerging, such as the incorporation of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors .

properties

IUPAC Name

1-(4-fluorobutyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FI/c10-4-2-1-3-8-5-9(11,6-8)7-8/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRILPSQHGJXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CCCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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